

Spectroscopic Characterization of Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thiazol-5-ylmethanamine**

Cat. No.: **B070399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **Thiazol-5-ylmethanamine** hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data and detailed, generalized experimental protocols that can be applied to its analysis. This information is intended to assist researchers in the identification and characterization of **Thiazol-5-ylmethanamine** hydrochloride and related compounds.

Chemical Structure and Properties

- Chemical Name: **Thiazol-5-ylmethanamine** hydrochloride
- CAS Number: 131052-46-5
- Molecular Formula: C₄H₇CIN₂S
- Molecular Weight: 150.63 g/mol
- Physical Form: White to pale-yellow or yellow-brown solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Predicted ^1H and ^{13}C NMR data for **Thiazol-5-ylmethanamine** hydrochloride are presented below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.2	Singlet	1H	H ₂ (Thiazole)
~8.0	Singlet	1H	H ₄ (Thiazole)
~4.3	Singlet	2H	CH ₂ (Methylene)
~8.5 (broad)	Singlet	3H	NH ₃ ⁺ (Ammonium)

Table 2: Predicted ^{13}C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155	C ₂ (Thiazole)
~145	C ₄ (Thiazole)
~135	C ₅ (Thiazole)
~40	CH ₂ (Methylene)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Thiazol-5-ylmethanamine** hydrochloride is expected to show characteristic absorption bands for the amine hydrochloride and the thiazole ring.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500	Strong, Broad	N-H stretching (primary amine salt)
~1620	Medium	N-H bending (primary amine salt)
~1550	Medium	C=N stretching (Thiazole ring)
~1420	Medium	C=C stretching (Thiazole ring)
~1100	Medium	C-N stretching
~700	Medium	C-S stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For **Thiazol-5-ylmethanamine** hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z (amu)	Interpretation
115.03	[M+H] ⁺ (protonated molecule of the free base)
114.02	[M] ⁺ (molecular ion of the free base)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **Thiazol-5-ylmethanamine** hydrochloride.

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
- Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

- Insert the sample into the NMR spectrometer.
- Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Acquire the ¹H NMR spectrum using standard parameters. For a typical spectrum on a 400 MHz instrument, 16-64 scans may be sufficient.
- Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Grind 1-2 mg of **Thiazol-5-ylmethanamine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (ESI)

Sample Preparation:

- Prepare a stock solution of **Thiazol-5-ylmethanamine** hydrochloride in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent system.
- The final solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

- Set the mass spectrometer to operate in positive ion electrospray ionization mode (ESI+).
- Optimize the ion source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the analyte.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Workflow and Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Thiazol-5-ylmethanamine** hydrochloride.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Characterization of Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070399#spectroscopic-characterization-of-thiazol-5-ylmethanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com